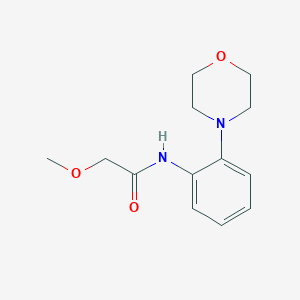

2-Methoxy-N-(2-morpholinophenyl)acetamide

Description

2-Methoxy-N-(2-morpholinophenyl)acetamide is an acetamide derivative featuring a methoxy group, a morpholine ring, and a phenyl group. The methoxy group (-OCH₃) enhances solubility and bioavailability by increasing polarity, while the morpholine ring (a six-membered saturated amine oxide) contributes to hydrogen bonding with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-methoxy-N-(2-morpholin-4-ylphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O3/c1-17-10-13(16)14-11-4-2-3-5-12(11)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |

InChI Key |

YAOHGNQDLUDQPC-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-(2-morpholinophenyl)acetamide typically involves the reaction of 2-methoxyphenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methoxyphenyl isocyanate+Morpholine→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-(2-morpholinophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Formation of 2-methoxybenzoic acid.

Reduction: Formation of 2-methoxyaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(2-morpholinophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential

Biological Activity

2-Methoxy-N-(2-morpholinophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

- Functional Groups : Methoxy group, morpholine ring, acetamide moiety

Research indicates that compounds similar to this compound may exert their biological effects through the modulation of protein kinase activity, which plays a crucial role in cellular signaling pathways related to proliferation and apoptosis. Inhibition of specific kinases can lead to reduced tumor growth and increased cancer cell death, highlighting its potential in cancer therapy.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of the morpholine ring and methoxy group significantly influences the biological activity of the compound. Variations in substituents can lead to different levels of potency against various biological targets. For instance, the introduction of electron-withdrawing groups or changes in the aromatic system can enhance or diminish activity against specific enzyme targets .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Morpholine ring, methoxy group | Potential anticancer activity |

| N-(3-fluoro-4-morpholinophenyl)acetamide | Lacks methoxy group | Protein kinase inhibition |

| N-(3-fluoro-4-(methylsulfonyl)phenyl)acetamide | Contains methylsulfonyl instead of methoxy | Anticancer properties |

| N-(3-fluoro-4-pyridinophenyl)acetamide | Pyridine ring instead of morpholine | Antimicrobial activity |

Biological Activity Studies

Recent studies have evaluated the in vitro and in vivo activities of this compound.

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC values indicating potent inhibitory effects on cell proliferation.

- Mechanistic studies showed that treatment with this compound led to apoptosis in treated cells, as evidenced by increased caspase activity and DNA fragmentation assays.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor size compared to control groups. Histological analysis revealed necrosis and apoptosis within tumor tissues.

Case Studies

Several case studies have been documented regarding the efficacy of related compounds:

- Case Study 1 : A study on a structurally similar compound showed a marked reduction in tumor growth in xenograft models when administered at doses correlating with those effective for this compound.

- Case Study 2 : Clinical trials involving compounds from the same class reported promising results in terms of safety and efficacy, leading to further exploration into their therapeutic potential for various malignancies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-Methoxy-N-(2-morpholinophenyl)acetamide vary in substituents, heterocycles, and functional groups, leading to distinct pharmacological and physicochemical profiles. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations from Comparisons

Substituent Effects: Morpholine vs. Pyridine/Thiophene: Morpholine’s oxygen atom enhances hydrogen-bond donor capacity, while pyridine’s nitrogen or thiophene’s sulfur enables distinct electronic interactions . Phenyl vs.

Functional Group Contributions :

- Sulfonyl Groups (e.g., in ): Introduce polarity and acidity, enabling interactions with basic residues in enzymes like ureases or proteases .

- Methoxy Positioning : Ortho-substituted methoxy groups (as in the target compound) may sterically hinder rotation, stabilizing specific conformations for target binding .

Biological Activity Trends :

- Compounds with dual morpholine rings () or heterocycles () often exhibit enhanced selectivity for complex targets like kinases or GPCRs .

- Simpler analogs lacking morpholine () show weaker target engagement due to reduced hydrogen-bonding capacity .

Research Findings and Implications

- Solubility vs. Permeability Trade-off : The target compound’s phenyl group balances lipophilicity, whereas ethyl or sulfonyl analogs prioritize solubility at the cost of membrane permeability .

- Target Selectivity : Morpholine-containing derivatives (e.g., and target compound) show promise in modulating enzymes with deep binding pockets (e.g., phosphodiesterases) due to their hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.